

Hemopressin Administration for In Vivo Research: Application Notes and Protocols

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Compound of Interest

Compound Name: Hemopressin

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These application notes provide detailed protocols for the intraperitoneal and oral administration of **hemopressin** for in vivo research, particularly in rodent models. The information is compiled to assist in the design and execution of experiments aimed at investigating the physiological effects of **hemopressin**.

Hemopressin, a nonapeptide derived from the α -chain of hemoglobin, is a known inverse agonist of the cannabinoid receptor CB1.^{[1][2][3][4][5][6][7]} It has been shown to cross the blood-brain barrier and exert various effects, including the reduction of food intake and antinociception, making it a peptide of significant interest in neuropharmacology and metabolic research.^{[1][4][6]} Studies have demonstrated its activity following both systemic (intraperitoneal) and oral administration.^{[3][5][8][9]}

Data Summary: In Vivo Effects of Hemopressin

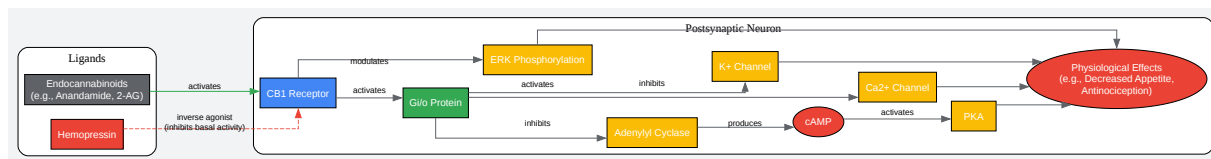
The following table summarizes quantitative data from key studies on the effects of **hemopressin** administered via intraperitoneal and oral routes.

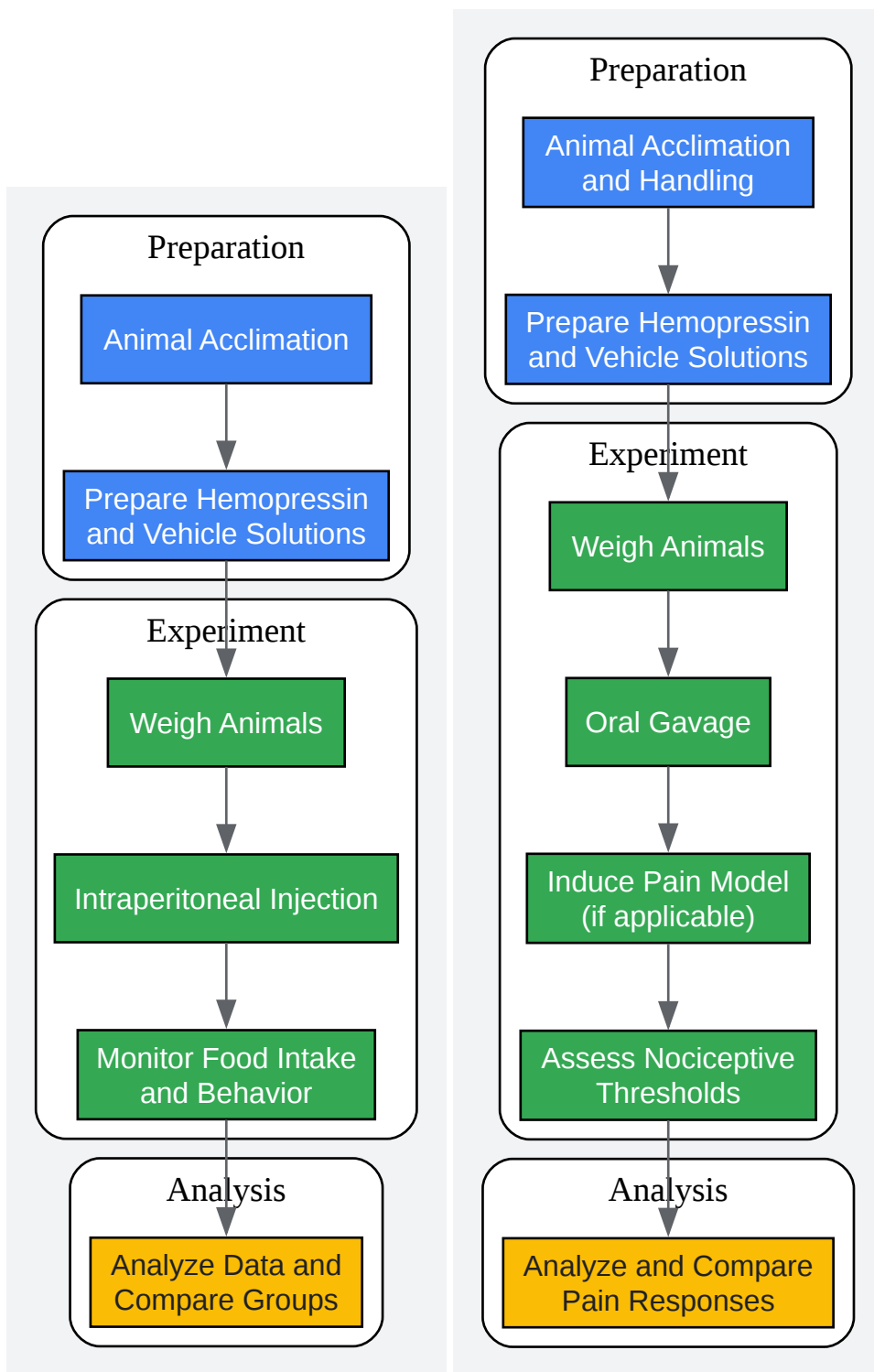
Administration Route	Species	Dose	Key Findings	Reference
Intraperitoneal (i.p.)	Mouse	500 nmol/kg	Significant decrease in nocturnal food intake, with a notable effect 2 hours post-injection.[6]	[Dodd et al., 2010][1][6]
Mouse (ob/ob)	500 nmol/kg	Dose-dependently decreased night-time food intake in obese mice.[1]	[Dodd et al., 2010][1]	
Rat	50 or 500 µg/kg	Reduction in the number of abdominal contortions in a model of visceral pain.[10]	[Heimann et al., 2007][10]	
Rat	10 nmol (daily for 14 days)	RVD-hemopressin(α) (an extended form) inhibited food intake.[11]	[Ferrante et al., 2017][11]	
Oral	Rat	50 or 100 µg/kg	Inhibition of carrageenan-induced hyperalgesia.[5][10]	[Heimann et al., 2007][5][10]
Rat	Not specified	Inhibited mechanical hyperalgesia for up to 6 hours in a	[Toniolo et al., 2014][8][12]	

neuropathic pain
model.[8][12]
The mechanism
involved the local
release of
anandamide and
the opening of
peripheral K⁺
channels.[8]

Signaling Pathway of Hemopressin

Hemopressin primarily exerts its effects by acting as an inverse agonist at the CB1 cannabinoid receptor.[3][5][7][8] This means it not only blocks the action of CB1 agonists but also reduces the receptor's constitutive activity.[3][5] The anorectic (appetite-suppressing) effect of **hemopressin** is mediated through the CB1 receptor, as this effect is absent in CB1 receptor null mutant mice.[1][8]





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